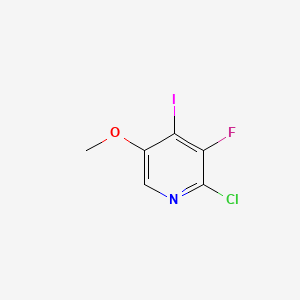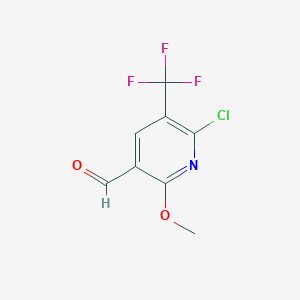
3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions, and a 1-methylbutyl group at the 1 position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.
準備方法
The synthesis of 3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the bromination of 1-(1-methylbutyl)-1H-1,2,4-triazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature. The bromination process selectively introduces bromine atoms at the 3 and 5 positions of the triazole ring.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions using a suitable base or catalyst.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives. These reactions often require palladium catalysts and specific ligands.
The major products formed from these reactions depend on the reagents and conditions used, and they can be further functionalized for various applications.
科学的研究の応用
3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: The compound exhibits potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors. Its triazole ring is a common motif in many bioactive compounds.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It can also be employed in the synthesis of specialty chemicals and fine chemicals.
作用機序
The mechanism of action of 3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the triazole ring play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar compounds to 3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole include other brominated triazoles and triazole derivatives with different substituents. Some examples are:
3,5-Dibromo-1-methyl-1H-1,2,4-triazole: Lacks the 1-methylbutyl group but has similar bromination.
1-(1-methylbutyl)-1H-1,2,4-triazole: Lacks the bromine atoms but has the same alkyl group.
3,5-Dibromo-1-phenyl-1H-1,2,4-triazole: Contains a phenyl group instead of the 1-methylbutyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
1240573-21-0 |
|---|---|
分子式 |
C7H11Br2N3 |
分子量 |
296.99 g/mol |
IUPAC名 |
3,5-dibromo-1-pentan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C7H11Br2N3/c1-3-4-5(2)12-7(9)10-6(8)11-12/h5H,3-4H2,1-2H3 |
InChIキー |
QESPRVPBNDUMCI-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)N1C(=NC(=N1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13919429.png)


![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13919445.png)

![N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B13919453.png)
![Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13919459.png)
![(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol](/img/structure/B13919460.png)



![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)
![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)
